2-Tetradecylglycidylcarnitine 2-Tetradecylglycidylcarnitine
Brand Name: Vulcanchem
CAS No.: 105201-53-4
VCID: VC20788883
InChI: InChI=1S/C24H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-24(21-29-24)20-28-22(18-23(26)27)19-25(2,3)4/h22H,5-21H2,1-4H3/t22?,24-/m0/s1
SMILES: CCCCCCCCCCCCCCC1(CO1)COC(CC(=O)[O-])C[N+](C)(C)C
Molecular Formula: C24H47NO4
Molecular Weight: 413.6 g/mol

2-Tetradecylglycidylcarnitine

CAS No.: 105201-53-4

Cat. No.: VC20788883

Molecular Formula: C24H47NO4

Molecular Weight: 413.6 g/mol

* For research use only. Not for human or veterinary use.

2-Tetradecylglycidylcarnitine - 105201-53-4

Specification

CAS No. 105201-53-4
Molecular Formula C24H47NO4
Molecular Weight 413.6 g/mol
IUPAC Name 3-[[(2R)-2-tetradecyloxiran-2-yl]methoxy]-4-(trimethylazaniumyl)butanoate
Standard InChI InChI=1S/C24H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-24(21-29-24)20-28-22(18-23(26)27)19-25(2,3)4/h22H,5-21H2,1-4H3/t22?,24-/m0/s1
Standard InChI Key XXOXFZDRHUHJAF-UHFFFAOYSA-N
Isomeric SMILES CCCCCCCCCCCCCC[C@@]1(CO1)COC(CC(=O)[O-])C[N+](C)(C)C
SMILES CCCCCCCCCCCCCCC1(CO1)COC(CC(=O)[O-])C[N+](C)(C)C
Canonical SMILES CCCCCCCCCCCCCCC1(CO1)COC(CC(=O)[O-])C[N+](C)(C)C

Introduction

Chemical Identity and Structure

Basic Properties and Identification

2-Tetradecylglycidylcarnitine is identified by its CAS number 105201-53-4. This compound has a molecular formula of C24H47NO4 with a molecular weight of 413.6 g/mol. The IUPAC name for this compound is 3-[[(2R)-2-tetradecyloxiran-2-yl]methoxy]-4-(trimethylazaniumyl)butanoate, which describes its chemical structure and stereochemistry. It is also known by the synonym TDGA-carnitine, reflecting its relationship to tetradecylglycidic acid.

Structural Characteristics

The structure of 2-Tetradecylglycidylcarnitine features several key components:

  • A long tetradecyl (C14) hydrocarbon chain

  • A glycidyl group containing an epoxide ring

  • A carnitine moiety with a quaternary ammonium group

  • An ether linkage connecting the glycidyl and carnitine portions

This arrangement creates a molecule that resembles natural substrates of carnitine palmitoyltransferase enzymes while incorporating functional groups that enable its inhibitory activity . The structural formula can be represented by various chemical notations as shown in Table 1.

Table 1: Chemical Identifiers and Structural Representations of 2-Tetradecylglycidylcarnitine

PropertyValue
CAS Number105201-53-4
Molecular FormulaC24H47NO4
Molecular Weight413.6 g/mol
IUPAC Name3-[[(2R)-2-tetradecyloxiran-2-yl]methoxy]-4-(trimethylazaniumyl)butanoate
Standard InChIInChI=1S/C24H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-24(21-29-24)20-28-22(18-23(26)27)19-25(2,3)4/h22H,5-21H2,1-4H3/t22?,24-/m0/s1
Standard InChIKeyXXOXFZDRHUHJAF-UHFFFAOYSA-N
Isomeric SMILESCCCCCCCCCCCCCC[C@@]1(CO1)COC(CC(=O)[O-])CN+(C)C
Canonical SMILESCCCCCCCCCCCCCCC1(CO1)COC(CC(=O)[O-])CN+(C)C
PubChem Compound ID196388

The stereochemistry indicated in the structure suggests a specific configuration at the epoxide center, which may be relevant for its biological activity and target enzyme interactions.

Biological Activity and Mechanism of Action

Interaction with Carnitine Palmitoyltransferase System

2-Tetradecylglycidylcarnitine belongs to a family of compounds that interact with the carnitine palmitoyltransferase (CPT) enzyme system, which plays a critical role in fatty acid metabolism . The CPT system consists of two main components:

  • CPT-A (also known as CPT-I or outer form): Located on the outer mitochondrial membrane

  • CPT-B (also known as CPT-II or inner form): Found on the inner mitochondrial membrane

These enzymes facilitate the transport of long-chain fatty acids across the mitochondrial membranes for subsequent β-oxidation. By inhibiting these enzymes, 2-Tetradecylglycidylcarnitine and related compounds can modulate fatty acid metabolism .

CompoundExperimental SystemReaction DirectionI50 Value
2-TetradecylglycidylcarnitineIntact mitochondria (starved rats)L-carnitine release27.7 mM
2-TetradecylglycidylcarnitineIntact mitochondria (starved rats)Palmitoyl-L-carnitine formation0.64 mM
2-TetradecylglycidylcarnitineInverted vesiclesL-carnitine release>500 μM (not sensitive)
2-TetradecylglycidylcarnitineInverted vesiclesPalmitoyl-L-carnitine formation0.54 μM
TDGA-CoAIntact mitochondria (fed rats)Not specified0.29 μM
TDGA-CoAIntact mitochondria (48h-starved rats)Not specified0.27 μM
TDGA-CoAInverted vesicles (fed rats)Not specified0.81 μM
TDGA-CoAInverted vesicles (starved rats)Not specified1.57 μM

This differential inhibition pattern suggests complex interactions between 2-Tetradecylglycidylcarnitine and the CPT enzyme system, potentially involving direction-specific binding or conformational effects .

Comparative Analysis with Related Compounds

Structure-Activity Relationships

Comparing the inhibitory potencies of 2-Tetradecylglycidylcarnitine with related compounds such as TDGA and TDGA-CoA provides insights into structure-activity relationships. The research indicates that TDGA-CoA appears to be the most potent inhibitor among these compounds, with I50 values in the submicromolar range for both CPT-A and CPT-B .

The relative potencies of these compounds suggest that the nature of the functional group attached to the tetradecylglycidyl moiety significantly influences inhibitory activity. The CoA derivative exhibits higher potency than the carnitine derivative in most experimental systems, indicating that the CoA moiety may enhance binding affinity or reactivity with the enzyme active site .

Effects on Enzyme Kinetics

Interestingly, the inhibitory effect of malonyl-CoA (another physiological inhibitor of CPT) was significantly altered after TDGA treatment. The I50 for malonyl-CoA increased from 20 to 141 μM in intact mitochondria but remained essentially unchanged in inverted vesicles (199 versus 268 μM) . This differential effect on malonyl-CoA sensitivity suggests that TDGA and its derivatives may interact with specific regulatory sites on the CPT enzyme system.

When TDGA-CoA was added to intact mitochondria, incubated for 5 minutes at room temperature, and subsequently washed out, the Vmax of CPT decreased significantly . Additionally, the Km for L-carnitine and the S0.5 for palmitoyl-CoA increased 2-fold with TDGA-CoA pretreatment in both intact mitochondria and inverted vesicles . These changes in kinetic parameters suggest that the inhibition mechanism may involve both competitive and non-competitive elements.

Research Applications and Significance

Tool for Metabolic Studies

The inhibitory properties of 2-Tetradecylglycidylcarnitine and related compounds make them valuable tools for studying fatty acid metabolism and mitochondrial function . By selectively inhibiting CPT activity, these compounds help researchers investigate:

Insights into Enzyme Structure and Function

The differential sensitivity of CPT enzymes to 2-Tetradecylglycidylcarnitine depending on the reaction direction provides valuable insights into the structural and functional properties of these enzymes . The fact that detergent solubilization with 0.05% Triton X-100 resulted in a complete loss of TDGA-CoA sensitivity suggests that the membrane environment plays a crucial role in the inhibitory mechanism .

These findings contribute to our understanding of the complex interrelationships between enzyme structure, membrane associations, and catalytic activity in the CPT system.

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